

biosynthesis of 7-ADCA in *Acremonium chrysogenum*

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Compound of Interest

Compound Name: 7-Aminodeacetoxycephalosporanic acid

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An In-depth Technical Guide to the Biosynthesis of **7-Aminodeacetoxycephalosporanic Acid** (7-ADCA) in Engineered *Acremonium chrysogenum*

Abstract

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a crucial precursor for the manufacture of semisynthetic cephalosporin antibiotics, such as Cefalexin and Cephadrine. Traditionally produced via environmentally taxing chemical expansion of a penicillin nucleus, modern biotechnology has paved the way for a cleaner, fermentation-based approach. This guide details the metabolic engineering of the filamentous fungus *Acremonium chrysogenum*, the native producer of Cephalosporin C (CPC), to create a robust platform for 7-ADCA biosynthesis. The core strategy involves redirecting the native cephalosporin pathway to accumulate the intermediate deacetoxycephalosporin C (DAOC), which is subsequently converted to 7-ADCA through a two-step enzymatic process. This document provides a comprehensive overview of the biosynthetic pathways, quantitative production data, and detailed experimental protocols for strain engineering, fermentation, and bioconversion.

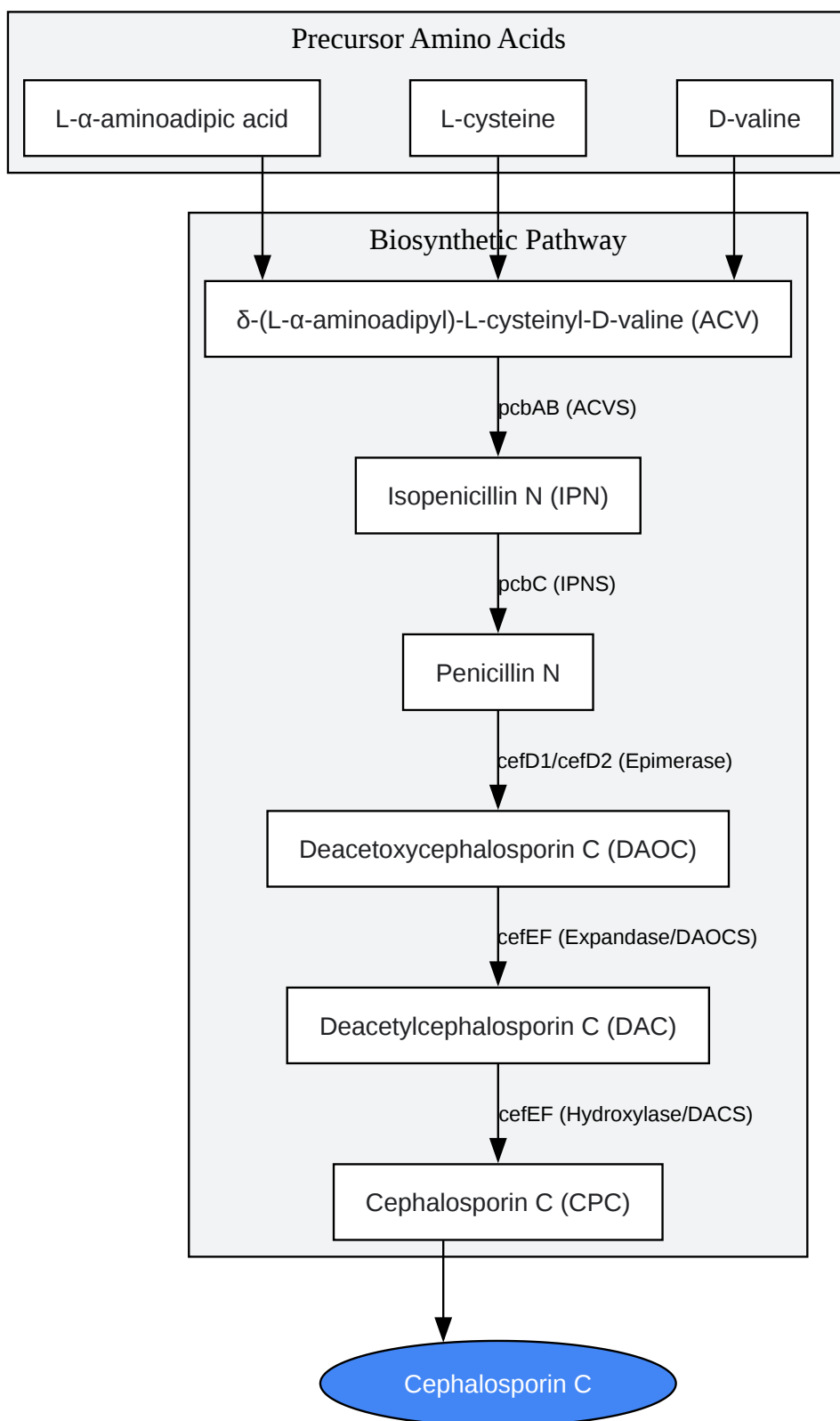
The Native Cephalosporin C Biosynthetic Pathway

Acremonium chrysogenum naturally synthesizes the β -lactam antibiotic Cephalosporin C (CPC) through a well-characterized multi-enzyme pathway. The genes encoding these enzymes are typically found in two main clusters within the fungal genome. The process begins

with the condensation of three precursor amino acids: L- α -aminoadipic acid, L-cysteine, and D-valine.

The key enzymatic steps are as follows^[1]:

- **ACV Synthesis:** The non-ribosomal peptide synthetase (NRPS) δ -(L- α -aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), encoded by the pcbAB gene, condenses the three precursor amino acids to form the tripeptide intermediate, ACV.
- **Isopenicillin N Synthesis:** The ACV is cyclized by isopenicillin N synthase (IPNS), encoded by pcbC, to form isopenicillin N (IPN), which features the characteristic β -lactam and thiazolidine rings.
- **Epimerization:** IPN is converted to Penicillin N via a two-component epimerization system encoded by the cefD1 and cefD2 genes^[1].
- **Ring Expansion and Hydroxylation:** In *A. chrysogenum*, a single, bifunctional enzyme encoded by the cefEF gene carries out two sequential steps^{[1][2]}. First, its deacetoxycephalosporin C synthase (DAOCS or "expandase") activity catalyzes the oxidative expansion of the five-membered thiazolidine ring of Penicillin N to the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC). Second, its deacetylcephalosporin C hydroxylase (DACS or "hydroxylase") activity hydroxylates DAOC to form deacetylcephalosporin C (DAC).
- **Acetylation:** The final step is the acetylation of DAC by deacetylcephalosporin C acetyltransferase (encoded by cefG) to yield the final product, Cephalosporin C^[1].



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Diagram 1: Native Cephalosporin C Biosynthetic Pathway in *A. chrysogenum*.

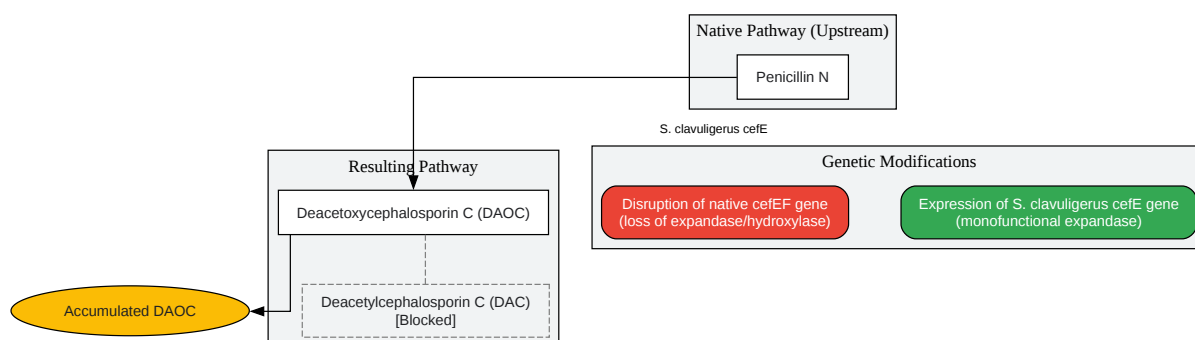
Engineered Pathway for Deacetoxycephalosporin C (DAOC) Production

The core of the bio-based 7-ADCA production strategy is the metabolic engineering of *A. chrysogenum* to halt the native pathway at the DAOC intermediate. This is achieved through a two-step genetic modification process that effectively creates a specialized strain for high-titer DAOC production[3][4].

Step 1: Disruption of the Native *cefEF* Gene The endogenous *cefEF* gene, with its dual expandase and hydroxylase functions, is the primary target. By knocking out this gene, the conversion of DAOC to DAC is prevented[1][3]. This disruption results in a strain that converts Penicillin N to DAOC but cannot process it further, leading to the accumulation of Penicillin N.

Step 2: Heterologous Expression of a Monofunctional Expandase To enable the production of DAOC, a new expandase gene is introduced. The *cefE* gene from the bacterium *Streptomyces clavuligerus* is ideal for this purpose as it encodes a monofunctional expandase (DAOCS) without any subsequent hydroxylase activity[1][2]. When this bacterial gene is expressed in the *cefEF*-disrupted *A. chrysogenum* strain, it efficiently catalyzes the ring expansion of the accumulated Penicillin N to DAOC, which is then secreted from the cell[3][4].

This engineered strain, designated $\Delta\text{cefEF}::\text{S.clavuligerus-}\text{cefE}$, becomes a dedicated DAOC producer.



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Diagram 2: Engineered Pathway for DAOC Production in *A. chrysogenum*.

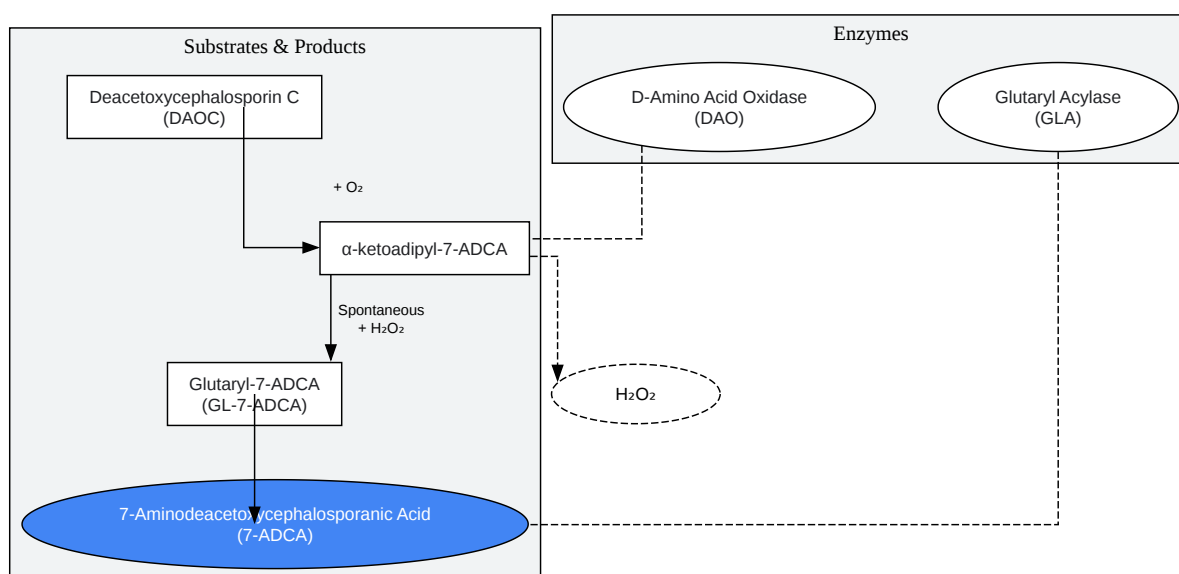
Two-Step Enzymatic Conversion of DAOC to 7-ADCA

The DAOC produced and secreted during fermentation is converted into the final product, 7-ADCA, through a two-step enzymatic process conducted in vitro. This bioconversion is analogous to the industrial process for converting CPC to 7-aminocephalosporanic acid (7-ACA) and utilizes two key enzymes: D-amino acid oxidase (DAO) and glutaryl acylase (GLA)[3][4].

- **Oxidative Deamination:** The first step employs a D-amino acid oxidase (DAO), often sourced from the yeast *Trigonopsis variabilis*. This enzyme acts on the D- α -aminoadipyl side chain of DAOC, converting it to α -ketoadipyl-7-ADCA. A byproduct of this reaction is hydrogen peroxide (H_2O_2).
- **Decarboxylation and Acylation:** The α -ketoadipyl-7-ADCA intermediate spontaneously reacts with the hydrogen peroxide generated in the first step, undergoing oxidative decarboxylation

to form glutaryl-7-ADCA (GL-7-ADCA).

- Deacylation: The final step uses a glutaryl acylase (GLA), typically a recombinant enzyme from *Escherichia coli*, to cleave the glutaryl side chain from GL-7-ADCA, yielding the desired final product, 7-ADCA, and glutaric acid as a byproduct.



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Diagram 3: Two-Step Enzymatic Conversion of DAOC to 7-ADCA.

Quantitative Data

The efficiency of this biosynthetic process is high, leveraging industrial high-producing strains of *A. chrysogenum* as the starting point.

Parameter	Value	Reference Strain / Condition	Source
DAOC Production			
Titer (Estimated)	> 7.5 g/L	Engineered high-yield strain	[3],[5]
Conversion Efficiency	75-80% of total β -lactams	Compared to parental CPC strain	[3]
Parental Strain CPC Production			
High-Yield Strain Titer	11.84 - 17.34 g/L (total β -lactams)	Fed-batch fermentation	[6]
Wild-Type Strain Titer	30-50 mg/L	Laboratory fermentation	[5]
Enzymatic Conversion			
Molar Yield (7-ACA from CPC)	85%	Immobilized DAO and GLA	[7]
Conversion Rate (7-ACA from CPC)	>90%	Optimized enzymatic process	[8]

Note: The DAOC titer is estimated based on the reported 75-80% conversion efficiency from a parental strain capable of producing over 10 g/L of total β -lactams. The enzymatic conversion yields are for the analogous and industrially established CPC to 7-ACA process, which is expected to be similar for DAOC to 7-ADCA.

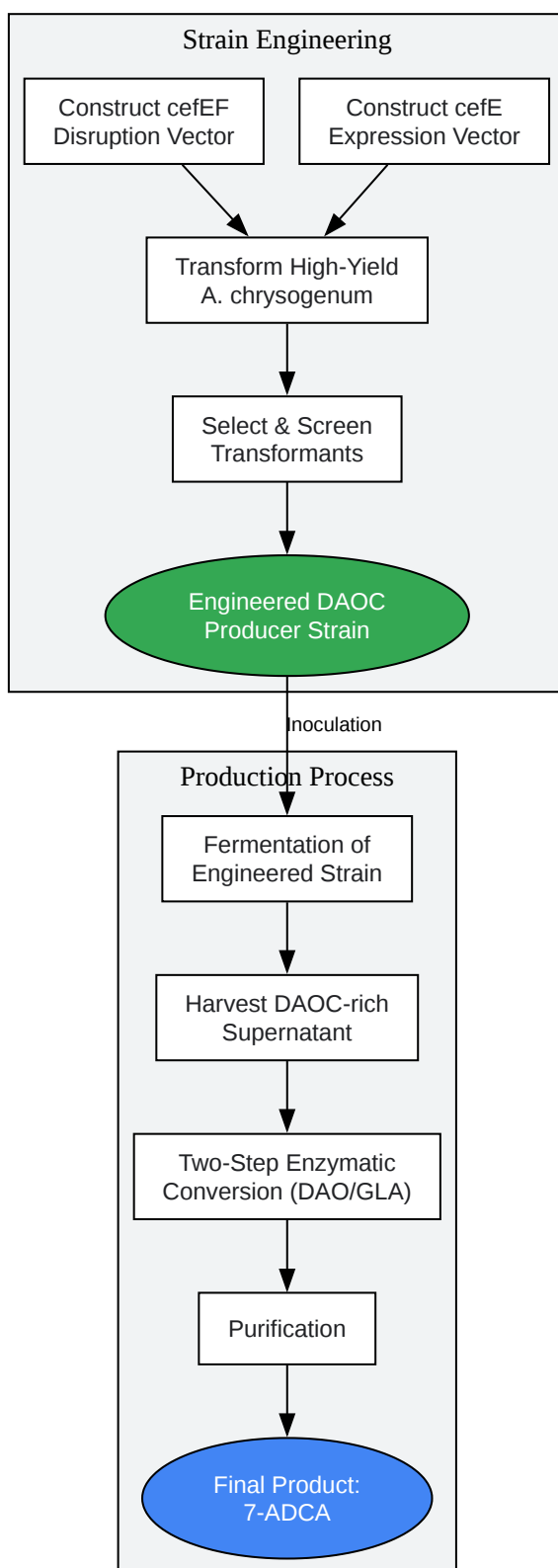
Experimental Protocols

This section provides an overview of the key experimental methodologies involved in the production of 7-ADCA.

Genetic Engineering of *A. chrysogenum*

The creation of a DAOC-producing strain requires targeted gene disruption and heterologous gene expression. *Agrobacterium tumefaciens*-mediated transformation (ATMT) is often preferred for its higher efficiency in industrial fungal strains^[1].

Overall Workflow:



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References

- 1. Study on genetic engineering of *Acremonium chrysogenum*, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of *cefF* significantly decreased deacetoxycephalosporin C formation during cephalosporin C production in *Acremonium chrysogenum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (7-ADCA) using recombinant strains of *Acremonium chrysogenum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of Glutaryl-7-aminocephalosporanic Acid from Cephalosporin C by Immobilized *D*-amino Acid Oxidase from *Trigonopsis variabilis*-Academax [exhibition.academax.com]
- 5. mdpi.com [mdpi.com]
- 6. Influence of medium composition on the cephalosporin C production with a highly productive strain *Cephalosporium acremonium* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
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